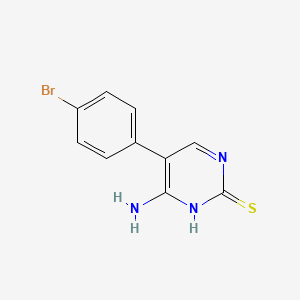
5-(4-bromophenyl)-4-imino-3,4-dihydropyrimidine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-BROMOPHENYL)-4-IMINO-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE is a heterocyclic compound that contains a bromophenyl group and a tetrahydropyrimidine-thione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-4-IMINO-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE typically involves the reaction of 4-bromobenzaldehyde with thiourea in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the desired tetrahydropyrimidine-thione compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(4-BROMOPHENYL)-4-IMINO-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-BROMOPHENYL)-4-IMINO-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antiviral agent.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-(4-BROMOPHENYL)-4-IMINO-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-BROMOPHENYL)-4-IMINO-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE
- 4-BROMOPHENYL)-4-IMINO-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE
Uniqueness
5-(4-BROMOPHENYL)-4-IMINO-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE is unique due to its specific structural features, such as the presence of both a bromophenyl group and a tetrahydropyrimidine-thione moiety
Properties
Molecular Formula |
C10H8BrN3S |
|---|---|
Molecular Weight |
282.16 g/mol |
IUPAC Name |
6-amino-5-(4-bromophenyl)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C10H8BrN3S/c11-7-3-1-6(2-4-7)8-5-13-10(15)14-9(8)12/h1-5H,(H3,12,13,14,15) |
InChI Key |
BJBPNGKQNBYOTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NC(=S)N=C2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















